3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide
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Overview
Description
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzoxazole or oxadiazole derivatives.
Scientific Research Applications
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide is unique due to its combination of benzoxazole and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H14ClFN4O3S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-fluorophenyl)propanamide |
InChI |
InChI=1S/C19H14ClFN4O3S/c20-12-9-11(5-6-13(12)21)22-17(26)7-8-18-24-16(25-28-18)10-29-19-23-14-3-1-2-4-15(14)27-19/h1-6,9H,7-8,10H2,(H,22,26) |
InChI Key |
HUPOBVJQMDFXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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